2,2-Dibromo-1,1,1-trifluoroethane
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds is described in several studies. For instance, the generation of dibromofluoromethyllithium from tribromofluoromethane and its subsequent reactions to produce fluorinated alcohols and olefins is detailed . Another study discusses the facile synthesis of 1,1-difluoroallenes from 1,1,1-trifluoro-2-iodoethane . Additionally, the selective hydrodechlorination of 1,1,2-trichlorotrifluoroethane to trifluoroethene, a key intermediate to a CFC replacement for refrigeration, is catalyzed by a Bi–Pd catalyst .
Molecular Structure Analysis
The molecular structure of various difluoroethanes has been studied using electron diffraction. The existence of isomeric forms and their bond lengths and angles are reported, providing a basis for understanding the structural characteristics of 2,2-Dibromo-1,1,1-trifluoroethane . The angular dependence of coupling constants in 1,2-difluoroethane, which is independent of hyperconjugation, is also discussed .
Chemical Reactions Analysis
Several papers describe the chemical reactions involving halogenated hydrocarbons. The addition of dibromochlorotrifluoroethane to chlorotrifluoroethylene under UV radiation, leading to the synthesis of perfluorinated compounds, is one such reaction . Vinylic substitution reactions of dibromodifluoroethylene and tribromofluoroethylene with alkoxide ions are also explored, revealing a multiplicity of products and an intramolecular element effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 1,1,1,2-tetrafluoroethane, have been studied using gas-phase electron diffraction. The bond lengths and angles obtained provide insights into the molecular geometry, which can be related to the physical properties of 2,2-Dibromo-1,1,1-trifluoroethane .
Scientific Research Applications
Catalytic Cleavage and Synthesis
Transition-metal catalysis involving Ni(0) or Cu(0) has been employed for the reductive cleavage of unactivated carbon-halogen bonds in chloro-fluoroethanes, leading to the formation of compounds like 1,1,1-trifluoroethane and 1,1-difluoroethylene. This process, facilitated by a single electron transfer (SET), showcases the potential of 2,2-Dibromo-1,1,1-trifluoroethane in synthetic organic chemistry and material science for generating valuable fluorinated compounds with high yields (Xiaojun & Qing-Yun, 2012).
Environmental and Recycling Research
Research has been conducted on the reductive dechlorination of chloro-fluoroethanes to address the recycling problem of halogenated waste materials. For example, 1,2,2-trichloro-1,1-difluoroethane, a waste product from the production of 2,2-dichloro-1,1,1-trifluoroethane, has been converted to 1-chloro-2,2-difluoroethylene, demonstrating an efficient method for managing and repurposing industrial waste, which has implications for environmental sustainability and industrial processes (Wang, Yang, & Xiang, 2013).
Advanced Material Synthesis
The compound has been utilized in the synthesis of advanced materials, such as the preparation of 1,1-difluoroallenes. These compounds are synthesized through reactions involving halogenated intermediates derived from 2,2-Dibromo-1,1,1-trifluoroethane, indicating its role in creating novel materials with potential applications in pharmaceuticals, agrochemicals, and material science (Oh, Fuchibe, Yokota, & Ichikawa, 2012).
Chemical Reaction Mechanisms
The chemical properties and reaction mechanisms of halogenated ethanes, including those similar to 2,2-Dibromo-1,1,1-trifluoroethane, have been extensively studied. Insights into processes such as 'entrainment' in SRN1 reactions highlight the complex behaviors and reactivities of these compounds, contributing to a deeper understanding of their roles in synthetic and mechanistic chemistry (Tang & Chen, 2015).
Physical Property Investigations
Studies on the physical properties of related halogenated compounds, such as viscosity measurements, provide critical data for various applications, including refrigerants, aerosol propellants, and in the design of chemical processes. Understanding the viscosity and other physical properties of these compounds under different conditions is essential for their effective and safe industrial use (Yokoyama & Takahashi, 2000).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .
properties
IUPAC Name |
2,2-dibromo-1,1,1-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQQQYGEDJGUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956814 | |
Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1,1,1-trifluoroethane | |
CAS RN |
354-30-3 | |
Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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